3-(2-Fluoro-4-methylphenyl)picolinic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

3-(2-Fluoro-4-methylphenyl)picolinic acid, with CAS Number 1261962-42-8 and molecular formula C13H10FNO2, is a synthetic substituted picolinic acid derivative characterized by a 2-fluoro-4-methylphenyl substituent at the 3-position of the pyridine ring. It is supplied as a research chemical with a typical purity specification of 95%.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
CAS No. 1261962-42-8
Cat. No. B3095206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-4-methylphenyl)picolinic acid
CAS1261962-42-8
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)F
InChIInChI=1S/C13H10FNO2/c1-8-4-5-9(11(14)7-8)10-3-2-6-15-12(10)13(16)17/h2-7H,1H3,(H,16,17)
InChIKeyPUAZIWWJFDLDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluoro-4-methylphenyl)picolinic acid (CAS 1261962-42-8): Chemical Identity and Sourcing Baseline for Research Procurement


3-(2-Fluoro-4-methylphenyl)picolinic acid, with CAS Number 1261962-42-8 and molecular formula C13H10FNO2, is a synthetic substituted picolinic acid derivative characterized by a 2-fluoro-4-methylphenyl substituent at the 3-position of the pyridine ring . It is supplied as a research chemical with a typical purity specification of 95% . This compound serves as a fluorinated aromatic building block for organic synthesis and a core structure in medicinal chemistry programs investigating biological activities related to the picolinic acid pharmacophore.

Why 3-(2-Fluoro-4-methylphenyl)picolinic acid (CAS 1261962-42-8) Cannot Be Substituted with Other Picolinic Acid Analogs: Key Structural and Functional Distinctions


3-(2-Fluoro-4-methylphenyl)picolinic acid cannot be indiscriminately substituted with other picolinic acid derivatives due to its unique combination of substitution pattern and regiochemistry. The presence of the fluoro group at the 2-position and the methyl group at the 4-position on the phenyl ring, coupled with attachment at the 3-position of the picolinic acid core, creates a specific electronic and steric environment that influences molecular recognition, metabolic stability, and physicochemical properties . In contrast, analogs with different substitution patterns, such as 5-substituted or 6-substituted regioisomers, exhibit distinct molecular geometries and potential for divergent binding affinities and biological activities. For example, 6-aryl-substituted picolinic acids are known to inhibit the auxin-signaling F-box protein 5 (AFB5) , a mechanism that may not apply to 3-substituted derivatives. This specificity necessitates the procurement of the exact compound for research requiring this precise molecular architecture.

Quantitative Differentiation Evidence: 3-(2-Fluoro-4-methylphenyl)picolinic acid (CAS 1261962-42-8) vs. Key Structural Analogs


Regioisomeric Differentiation: 3-Substitution vs. 5-Substituted Picolinic Acid Scaffold for Altered Binding and Reactivity

The substitution position on the picolinic acid core is a critical determinant of biological activity. While 6-aryl-substituted picolinic acids are established herbicides that inhibit the AFB5 auxin receptor , 3-aryl-substituted analogs like 3-(2-fluoro-4-methylphenyl)picolinic acid present a different vector for molecular interactions. This regioisomeric difference alters the spatial orientation of the aryl group, which can affect binding to different protein targets or lead to different metabolic fates. Quantitative data from herbicidal activity studies on 6-substituted analogs show IC50 values against Arabidopsis thaliana root growth as low as 0.36 µM [1], while 3-substituted analogs have not been reported to possess this herbicidal activity, highlighting divergent application spaces.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Fluorine Positional Effects: 2-Fluoro-4-methylphenyl vs. 3-Fluoro-4-methylphenyl Substitution for Modulating Lipophilicity and Metabolic Stability

The position of the fluorine atom on the phenyl ring is a key determinant of a molecule's physicochemical and metabolic profile. The target compound features a 2-fluoro-4-methylphenyl group, while a close analog, 3-(3-fluoro-4-methylphenyl)picolinic acid, has the fluorine atom at the 3-position . This positional isomerism can influence lipophilicity (LogP), metabolic stability, and binding affinity to biological targets. While direct comparative data for these specific compounds is not publicly available, a class-level inference based on fluorinated drug design principles suggests that the 2-fluoro substitution may offer greater metabolic stability and altered electronic properties compared to the 3-fluoro isomer [1].

Medicinal Chemistry Drug Design ADME

Functional Group Differentiation: 3-(2-Fluoro-4-methylphenyl)picolinic acid vs. 6-Amino-3-(2-fluoro-4-methylphenyl)picolinic acid for Divergent Reactivity and Biological Activity

The presence of an amino group at the 6-position in 6-amino-3-(2-fluoro-4-methylphenyl)picolinic acid (CAS 1261983-29-2) introduces a hydrogen bond donor and a site for further derivatization, fundamentally altering its chemical and biological properties compared to the target compound. The amino group increases molecular weight (246.24 g/mol vs. 231.22 g/mol) and polarity, which can affect solubility, cell permeability, and target engagement . The target compound, lacking this amino group, offers a more lipophilic and metabolically stable scaffold, which may be preferred for certain CNS drug discovery programs or as a less polar building block in organic synthesis.

Synthetic Chemistry Medicinal Chemistry Biological Screening

Picolinic Acid Core Regiochemistry: 3- vs. 5- vs. 6-Substitution for Divergent Biological and Material Science Applications

The position of the aryl substituent on the picolinic acid ring is a primary determinant of biological and physicochemical properties. 6-Substituted picolinic acids, such as 6-(5-fluoro-2-methylphenyl)picolinic acid (CAS 1261896-76-7) [1], are known to exhibit herbicidal activity through AFB5 inhibition . In contrast, 5-substituted analogs like 5-(2-fluoro-4-methylphenyl)picolinic acid (CAS 1261962-50-8) are explored for applications in gas storage, catalysis, and sensing technologies [2]. The 3-substituted target compound, 3-(2-fluoro-4-methylphenyl)picolinic acid, is thus a distinct chemical entity with a different application space, unsuitable as a direct substitute for research targeting the specific properties of 5- or 6-substituted picolinic acid derivatives.

Chemical Biology Agrochemical Research Materials Science

Optimal Research and Industrial Use Cases for 3-(2-Fluoro-4-methylphenyl)picolinic acid (CAS 1261962-42-8) Based on Differentiated Evidence


Medicinal Chemistry SAR Studies Exploring 3-Aryl Picolinic Acid Scaffolds

This compound is specifically suited for medicinal chemistry programs investigating the structure-activity relationships (SAR) of 3-aryl-substituted picolinic acids. As established in Section 3, the 3-substitution pattern confers a distinct biological profile compared to 6-substituted herbicides [1]. It serves as a key building block for synthesizing focused libraries to explore novel target interactions and optimize lead compounds where the 3-aryl vector is critical.

Synthesis of Fluorinated Building Blocks and Intermediates for Drug Discovery

The unique 2-fluoro-4-methylphenyl motif provides a specific electronic and steric environment valuable in medicinal chemistry. As noted in Section 3, the position of the fluorine atom can significantly impact lipophilicity and metabolic stability [2]. This compound is the optimal choice for synthesizing more complex, fluorinated drug-like molecules where this precise substitution pattern is required for desired ADME properties or target engagement.

Chemical Biology Probe Development Targeting Non-AFB5 Pathways

Given the class-level inference that 3-substituted picolinic acids are not associated with AFB5-mediated herbicidal activity (Section 3), this compound is a suitable starting point for developing chemical probes aimed at alternative biological targets. Its distinct regioisomeric identity ensures it will not interfere with AFB5-related assays, providing a cleaner tool for investigating other picolinic acid-binding proteins or pathways .

Coordination Chemistry and Materials Science as a Ligand Scaffold

The picolinic acid core, with its carboxylic acid and pyridine nitrogen, is a well-established ligand for metal coordination. The specific 3-(2-fluoro-4-methylphenyl) substitution pattern offers unique steric and electronic tuning of the ligand's properties compared to other regioisomers like 5- and 6-substituted analogs (Section 3). This makes it a specific choice for constructing metal-organic frameworks (MOFs) or coordination complexes with tailored geometries and functionalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluoro-4-methylphenyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.